Positional Isomer Differentiation: 5-Carboxylate vs. 3-Carboxylate Regioisomers
Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate (target) is a positional isomer of the commercially available 3-carboxylate analog (CAS 749216-54-4) . While the two compounds share an identical molecular formula (C9H8ClN3O2) and molecular weight (225.63 g/mol), the regioisomeric placement of the carboxylate moiety fundamentally differentiates their electronic profiles and synthetic utility . The 5-carboxylate group exerts a distinct inductive and resonance effect on the adjacent 7-chloro substituent, which differs from the electron distribution pattern in the 3-carboxylate isomer.
| Evidence Dimension | Regioisomeric substitution pattern and predicted electrophilic reactivity at C7 |
|---|---|
| Target Compound Data | Ethyl ester at C5; chloro at C7 (CAS 61098-37-1) |
| Comparator Or Baseline | Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 749216-54-4) with ethyl ester at C3; chloro at C7 |
| Quantified Difference | Distinct regioisomer (5-carboxylate vs. 3-carboxylate). Identical molecular weight (225.63 g/mol), identical molecular formula (C9H8ClN3O2), but fundamentally different chemical properties and reactivity due to altered electron distribution across the heteroaromatic system. |
| Conditions | Comparative analysis based on molecular structure and established principles of positional isomerism in heteroaromatic systems. The presence of substituents at positions five and seven is known to complicate reaction product sets, making the choice of starting isomer critical for synthetic planning [1]. |
Why This Matters
Substituting the 3-carboxylate isomer for the 5-carboxylate target in a synthetic sequence will produce a different regioisomeric product with potentially divergent biological activity or physicochemical properties, rendering the substitution invalid for reproducible research outcomes.
- [1] MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6584. View Source
